tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

Catalog No.
S14012984
CAS No.
M.F
C10H18BrNO3
M. Wt
280.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbam...

Product Name

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

IUPAC Name

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

InChI

InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1

InChI Key

IKDRGCZVWLDJGF-SSDOTTSWSA-N

Canonical SMILES

CC(CC(=O)CBr)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](CC(=O)CBr)NC(=O)OC(C)(C)C

tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is a chemical compound classified as a carbamate. It features a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is notable for its role in organic synthesis and finds applications in medicinal chemistry and materials science. The presence of the bromine atom contributes to its unique reactivity, while the tert-butyl group enhances stability and steric hindrance, making it an interesting subject for study in various

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom in the compound is susceptible to nucleophilic substitution by amines, thiols, or alcohols in the presence of suitable catalysts such as palladium or copper.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Nucleophiles such as amines or alcohols under catalytic conditions.

The biological activity of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is primarily linked to its mechanism of action involving interactions with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The bromine atom may enhance binding affinity through halogen bonding, while the tert-butyl group provides steric hindrance that influences reactivity and stability.

The synthesis of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. A common method employs palladium-catalyzed cross-coupling reactions. For instance:

  • Preparation of tert-butyl carbamate: This can be synthesized from the corresponding amine and phosgene or carbonyl diimidazole.
  • Cross-Coupling Reaction: tert-butyl carbamate is reacted with an aryl bromide in the presence of a palladium catalyst and a base (e.g., cesium carbonate) in a solvent like 1,4-dioxane.

Industrial production may utilize similar synthetic routes optimized for higher yields and purity, often employing continuous flow reactors for efficiency.

tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate has various applications:

  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
  • Medicinal Chemistry: Potential use in drug development due to its biological activity.
  • Materials Science: May serve as a building block for creating novel materials with specific properties.

Interaction studies focus on how tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate interacts with biological macromolecules like proteins and enzymes. These studies can elucidate its potential as an inhibitor or modifier of enzymatic activity, providing insights into its mechanism of action and therapeutic potential.

Several compounds are structurally similar to tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate, offering points of comparison:

Compound NameStructure/FeaturesUnique Aspects
tert-butyl carbamateSimpler structure without bromineUsed primarily for amino group protection
tert-butyl-N-methylcarbamateContains a methyl group instead of bromineDifferent reactivity profile
benzyl carbamateContains a benzyl groupUsed in different synthetic applications
tert-butyl (5-bromothiophen-2-yl)carbamateContains thiophene moietyDifferent electronic properties due to sulfur presence

Uniqueness

The unique features of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate stem from its bromine atom, which provides distinct reactivity patterns suitable for specific synthetic transformations. The combination of the tert-butyl group and the carbamate functionality enhances stability and protection for reactive intermediates during organic synthesis.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

279.04701 g/mol

Monoisotopic Mass

279.04701 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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